molecular formula C14H21NO3S B4396029 N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide

N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide

Cat. No. B4396029
M. Wt: 283.39 g/mol
InChI Key: DAELTGQQZGYYBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide, also known as CPG-37157, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antimicrobial and anti-inflammatory properties. In recent years, CPG-37157 has gained attention for its potential use in treating various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the mitochondrial permeability transition pore (mPTP). The mPTP is a channel in the mitochondrial membrane that regulates the flow of ions and molecules. Inhibition of the mPTP has been shown to have a protective effect on the mitochondria, which play a crucial role in cellular energy production.
Biochemical and Physiological Effects
N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various animal models. In addition, N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide has been shown to improve mitochondrial function and energy production. These effects make it a promising candidate for the treatment of various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. In addition, N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide has been shown to have low toxicity in various animal models. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the disease model being studied.

Future Directions

There are several future directions for research on N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide. One area of research is the development of more potent and selective inhibitors of the mPTP. Another area of research is the investigation of the effects of N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide on other disease models, such as cancer and neurodegenerative disorders. In addition, more studies are needed to fully understand the mechanism of action of N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide and its effects on cellular metabolism and energy production.

Scientific Research Applications

N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have a protective effect on the heart, brain, and kidneys in various animal models. In addition, N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

N-cyclopentyl-4-ethoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-3-18-14-9-8-13(10-11(14)2)19(16,17)15-12-6-4-5-7-12/h8-10,12,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAELTGQQZGYYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724487
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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